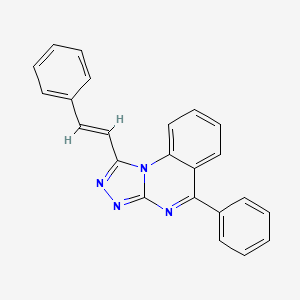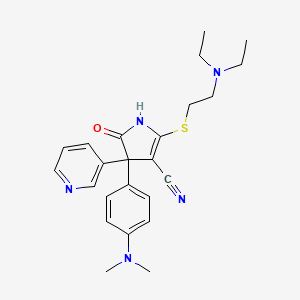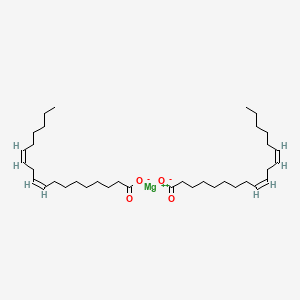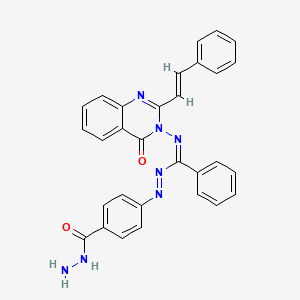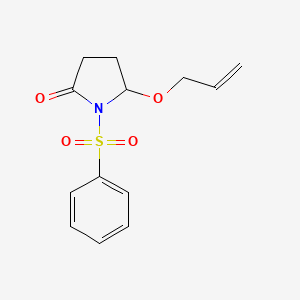
Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N'-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate is a complex organic compound with a unique structure that combines urea, pyrrolidine, and trifluoromethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other urea derivatives and compounds containing pyrrolidine or trifluoromethylphenyl groups. Examples include:
- Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-
- Pyrrolidine derivatives with similar substituents
- Trifluoromethylphenyl-containing compounds
Uniqueness
The uniqueness of Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
特性
CAS番号 |
86398-87-0 |
|---|---|
分子式 |
C27H35F6N3O5S |
分子量 |
627.6 g/mol |
IUPAC名 |
methanesulfonic acid;1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-1,3-bis[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C26H31F6N3O2.CH4O3S/c1-18(2)16-37-17-23(34-11-3-4-12-34)15-35(22-10-6-8-20(14-22)26(30,31)32)24(36)33-21-9-5-7-19(13-21)25(27,28)29;1-5(2,3)4/h5-10,13-14,18,23H,3-4,11-12,15-17H2,1-2H3,(H,33,36);1H3,(H,2,3,4) |
InChIキー |
JABBLAYVGUYTLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCC(CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


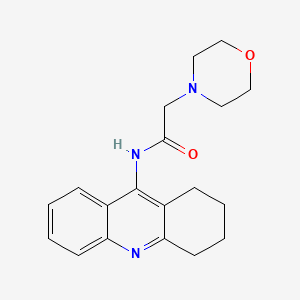
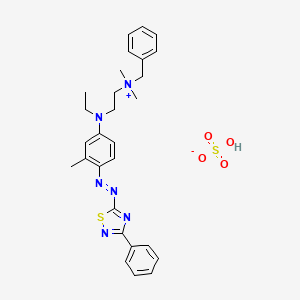
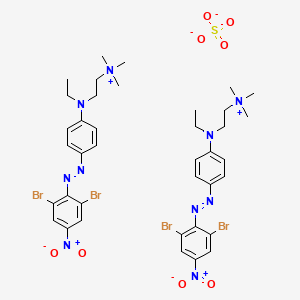


![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)


